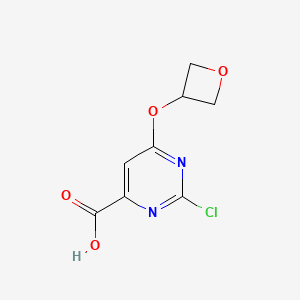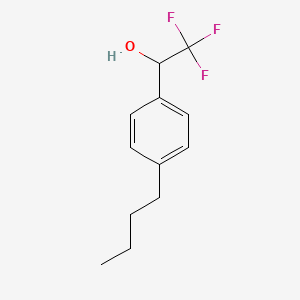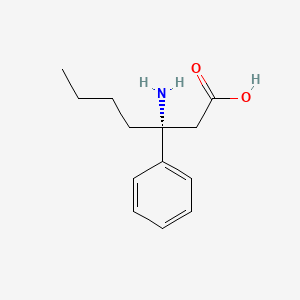
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol This compound features a pyrimidine ring substituted with a chloro group at the 2-position, an oxetane ring at the 6-position, and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Oxetane Ring: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an oxetane derivative reacts with the chloro-substituted pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the carboxylic acid group.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxetane-containing compounds, and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties, such as polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(oxetan-3-yloxy)pyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
2-Chloro-6-(oxetan-3-yloxy)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClN2O4 |
|---|---|
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
2-chloro-6-(oxetan-3-yloxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-8-10-5(7(12)13)1-6(11-8)15-4-2-14-3-4/h1,4H,2-3H2,(H,12,13) |
InChI-Schlüssel |
ITNCIOCQNWPHDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=NC(=NC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)






